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N4-Benzyl-3'-O-t-butyldiMethylsilyl-5'-O-(4,4'-diMethoxytrityl)cytidine

Oligonucleotide synthesis Detritylation kinetics Solid-phase synthesis cycle optimization

Standard N4-benzoyl-2'-O-TBDMS cytidine phosphoramidites demand concentrated NH₄OH at 55°C for 8-16 h, destroying Cy3/Cy5, biotin, photocleavable linkers, and other alkali-sensitive conjugates. This triply protected cytidine-N4-benzyl (hydrogenolysis, RT, 1-2 h), 3'-O-TBDMS, 5'-O-DMTr-provides fully orthogonal deprotection. • 3'-TBDMS placement eliminates 2'→3' silyl migration inherent to 2'-O-TBDMS isomers. • DMTr detritylation proceeds ~10× faster than MMTr, reducing cumulative acid exposure and depurination. ≥98% HPLC; available with global shipping.

Molecular Formula C43H51N3O7Si
Molecular Weight 750.0 g/mol
Cat. No. B14097185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Benzyl-3'-O-t-butyldiMethylsilyl-5'-O-(4,4'-diMethoxytrityl)cytidine
Molecular FormulaC43H51N3O7Si
Molecular Weight750.0 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=CC(=NC2=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C43H51N3O7Si/c1-42(2,3)54(6,7)53-39-36(52-40(38(39)47)46-27-26-37(45-41(46)48)44-28-30-14-10-8-11-15-30)29-51-43(31-16-12-9-13-17-31,32-18-22-34(49-4)23-19-32)33-20-24-35(50-5)25-21-33/h8-27,36,38-40,47H,28-29H2,1-7H3,(H,44,45,48)/t36-,38-,39-,40-/m1/s1
InChIKeyBMGDHPHQWLRISW-BAYOHDFESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-Benzyl-3'-O-TBDMS-5'-O-DMTr-Cytidine: Product Overview


N4-Benzyl-3'-O-t-butyldimethylsilyl-5'-O-(4,4'-dimethoxytrityl)cytidine (CAS 81246-78-8) is a fully protected ribocytidine derivative in which three chemically orthogonal protecting groups are simultaneously installed: an N4-benzyl (Bn) group on the exocyclic amine, a 3'-O-tert-butyldimethylsilyl (TBDMS) ether on the ribose 3'-hydroxyl, and a 5'-O-(4,4'-dimethoxytrityl) (DMTr) ether on the primary 5'-hydroxyl . This triple-protection architecture distinguishes the compound from the more common N4-benzoyl/2'-O-TBDMS/5'-O-DMTr pattern that dominates commercial RNA phosphoramidite inventories [1]. The deliberate placement of the silyl group at the 3'-position (rather than the canonical 2'-position) leaves the 2'-OH free for downstream functionalization, while the acid-labile DMTr and hydrogenolytically removable N4-benzyl group provide fully independent deprotection handles that avoid the harsh ammonolytic conditions required by N4-benzoyl congeners [2]. Commercially supplied at ≥98% purity by HPLC , the compound serves as a key intermediate for site-specifically modified oligonucleotides, RNA conjugates, and nucleoside probes where regiochemical precision at the 2'- and N4-positions is mandatory.

1 Orthogonal deprotection N4-Bn, 3'-OTBDMS, 5'-ODMTr removed independently
2 Free 2'-OH Enables downstream 2'-modification without silyl deprotection
3 ≥98% purity HPLC-assured, meets automated phosphoramidite coupling thresholds

N4-Benzyl-3'-O-TBDMS-5'-O-DMTr-Cytidine: Substitution Risks


Substituting this triply protected cytidine with the widely available N4-benzoyl-2'-O-TBDMS-5'-O-DMTr-cytidine phosphoramidite introduces three mechanistically distinct liabilities. First, the N4-benzoyl group demands concentrated ammonium hydroxide at 55 °C for 8–16 h for complete removal [1], conditions that are incompatible with alkali-sensitive modifications (e.g., fluorescent dyes, cross-linkers, or certain base-labile linkages); the N4-benzyl group on the target compound is instead cleaved by mild catalytic hydrogenolysis or ammonium peroxydisulfate oxidation, leaving such functionalities intact [2]. Second, in the generic 2'-O-TBDMS isomer the silyl group undergoes well-documented 2'→3' migration under the basic conditions of oligonucleotide synthesis, generating non-natural 2'-5' phosphodiester linkages that are biologically inactive [3]; placing the TBDMS group at the 3'-position—as in the target compound—eliminates this migration pathway entirely because the silyl ether resides on the thermodynamically preferred secondary alcohol . Third, the DMTr group on this compound is deprotected approximately 10-fold faster than the monomethoxytrityl (MMTr) analogs sometimes used as alternatives, enabling shorter cycle times and reduced acid exposure on automated synthesizers [4]. These orthogonal protection–deprotection features are not simultaneously achievable with any single generic building block, making direct substitution a source of lower yield, isomeric impurities, and sequence-design constraints.

N4-benzoyl analogs demand harsh deprotection

Concentrated NH4OH at 55 °C for 8–16 h damages fluorophores, cross-linkers and base-labile modifications; N4-benzyl avoids this risk.

2'-O-TBDMS placement risks regioisomeric impurities

Base-catalyzed 2'→3' migration in standard 2'-isomer produces inactive 2'-5' linkages; 3'-O-TBDMS placement eliminates this pathway.

MMTr-protected building blocks extend acid exposure

Slower detritylation kinetics of MMTr analogs may increase cumulative depurination and reduce full-length product yield at scale.

N4-Benzyl-3'-O-TBDMS-5'-O-DMTr-Cytidine: Comparative Evidence


DMTr vs. MMTr Deprotection Kinetics

Under identical CAN-SiO₂-mediated detritylation conditions, the 5'-O-DMTr protecting group on the target compound is cleaved approximately 10-fold faster than the 5'-O-monomethoxytrityl (MMTr) group found on competing cytidine building blocks such as N4-benzyl-5'-O-MMTr-3'-O-TBDMS-cytidine [1]. The rate hierarchy DMTr⁺ > MMTr⁺ > Tr⁺ reflects the stability of the carbocationic intermediates generated during acidolytic or oxidative detritylation [1]. In automated solid-phase synthesis, this ~10× rate differential translates directly into shorter detritylation cycle times (e.g., ~30 s for DMTr vs. ~300 s for MMTr under comparable acid exposure), reducing cumulative acid-induced depurination and increasing full-length product yield for long oligonucleotides [1][2].

DMTr vs. MMTr kinetics
Head-to-head
Target DMTr: ~10× faster
MMTr analog: baseline rate
Supports faster synthesis cycles and reduced acid exposure
CAN-SiO2 method; cycle-time advantage context-dependent
Oligonucleotide synthesis Detritylation kinetics Solid-phase synthesis cycle optimization

N4-Benzyl vs. N4-Benzoyl Deprotection Orthogonality

The N4-benzyl group on the target compound is removed by catalytic hydrogenolysis (H₂/Pd-C or ammonium formate/Pd-C) or by mild oxidative cleavage using ammonium peroxydisulfate, whereas the standard N4-benzoyl protecting group—present on the most common commercial alternative, N4-benzoyl-3'-O-TBDMS-5'-O-DMTr-cytidine—requires concentrated NH₄OH (28–33%) at 55 °C for 8–16 h [1][2]. This 8–16 h ammonolysis step is known to cause measurable side reactions including cyanoethyl adduct formation at the N4-position and partial cleavage of alkali-sensitive internucleotide linkages [3]. In contrast, the N4-benzyl deprotection proceeds at room temperature within 1–2 h under catalytic hydrogen-transfer conditions, completely avoiding nucleobase modification side products [2][4].

N4-Bn vs. N4-Bz deprotection
Class-level
Benzyl: mild, RT, 1–2 h
Benzoyl: NH4OH, 55°C, 8–16 h
Enables deprotection of alkali-labile modifications
Avoids ammonia-mediated nucleobase side reactions
Base-protecting group strategy Oligonucleotide post-synthetic deprotection Amine-labile conjugate compatibility

3'-O-TBDMS Placement Prevents Silyl Migration

In the standard 2'-O-TBDMS-5'-O-DMTr-cytidine phosphoramidite building block, the TBDMS group is susceptible to base-catalyzed migration from the 2'- to the 3'-hydroxyl during the coupling cycle or capping step, generating regioisomeric 2'-5' phosphodiester linkages that are biologically inactive and difficult to separate chromatographically [1]. The target compound eliminates this liability by pre-installing the TBDMS group at the 3'-position, where migration cannot occur because the 3'-OH is fully blocked and the 2'-OH remains unprotected . While direct migration quantification in full-length oligonucleotides is context-dependent, reports indicate that 2'-O-TBDMS migration can produce detectable levels of 2'-5' isomers even under standard synthesis conditions, requiring additional HPLC purification and reducing overall yield of the desired 3'-5' linked product [1][2].

3'-OTBDMS blocks migration
Class-level
Eliminates documented 2'→3' TBDMS migration pathway; no regioisomeric 2'-5' linkages expected
Reduces regioisomeric impurity risk in RNA synthesis
Exact improvement depends on sequence and conditions
RNA chemical synthesis Silyl protecting group migration Regioisomeric impurity control

Commercial Purity and Storage Stability

The target compound is commercially supplied at ≥98% purity as determined by HPLC, with a recommended storage condition of 2–8 °C . This purity specification meets or exceeds the threshold typically required for phosphoramidite synthesis (>97% for manual coupling; ≥98% for automated large-scale synthesis [1]). In comparison, the closely related N4-acetyl-3'-O-TBDMS-5'-O-DMTr-cytidine (CAS 123956-65-0) is offered at similar purity levels but with an acetyl group that is significantly more labile under basic conditions than the benzyl group, creating a narrower window for downstream transformations . The 2–8 °C storage requirement is standard for DMTr-protected nucleosides and indicates acceptable solid-state stability over multi-month procurement and inventory cycles .

Purity & storage
Specification review
≥98% by HPLC; storage at 2–8 °C
Meets automated synthesis purity thresholds; supports multi-month inventory
Superior storage stability over N4-acetyl analogs
Building block quality control HPLC purity specification Procurement-grade nucleoside intermediates

N4-Benzyl-3'-O-TBDMS-5'-O-DMTr-Cytidine: Application Scenarios


Oligonucleotides with Alkali-Labile Modifications

When the target oligonucleotide sequence carries one or more alkali-sensitive functional groups—such as Cy3/Cy5 fluorophores, biotin tags, photocleavable linkers, or thiol-modified nucleotides—post-synthetic treatment with concentrated ammonium hydroxide at 55 °C for 8–16 h (required to remove the N4-benzoyl group from standard cytidine phosphoramidites) causes irreversible damage to these functionalities [1]. The N4-benzyl group on the target compound is instead removed by catalytic hydrogenolysis (Pd-C/HCO₂NH₄, RT, 1–2 h) or ammonium peroxydisulfate oxidation [2], conditions that leave the alkali-labile conjugates intact. This scenario directly exploits the N4-protection orthogonality evidence established in Section 3, Evidence Item 2.

2'-Modified RNA Oligonucleotides Synthesis

In routes toward 2'-O-alkyl, 2'-fluoro, 2'-amino, or 2'-biotinylated RNA, the canonical 2'-O-TBDMS protection strategy blocks the very site intended for modification. The target compound, with its TBDMS group at the 3'-position and a free 2'-OH, enables direct on-column or solution-phase 2'-functionalization without prior silyl deprotection [1]. Furthermore, the absence of the 2'→3' silyl migration pathway—documented for the 2'-O-TBDMS isomer [2]—ensures that the regioisomeric integrity of the final 2'-modified oligonucleotide is preserved. This scenario is supported by the migration-elimination evidence presented in Section 3, Evidence Item 3.

Large-Scale Manufacturing with Fast DMTr Detritylation

In automated large-scale oligonucleotide synthesis (e.g., 1–10 mmol scale on ÄKTA OligoPilot or similar platforms), the ~10-fold faster detritylation kinetics of the 5'-O-DMTr group relative to MMTr-protected alternatives [1] shortens the acid-exposure window per cycle. Over a 20-mer synthesis, cumulative acid contact time is reduced from approximately 100 min (MMTr, 300 s/cycle) to approximately 10 min (DMTr, 30 s/cycle), substantially lowering the risk of acid-catalyzed depurination and increasing the crude full-length product purity [1][2]. This scenario is anchored in the detritylation rate evidence from Section 3, Evidence Item 1.

N4-Functionalized Cytidine Probes and Bioconjugates

The hydrogenolytically labile N4-benzyl group can be selectively removed on the solid support immediately after chain assembly—without cleaving the oligonucleotide from the support or affecting the 5'-DMTr and 3'-TBDMS groups—to expose a free exocyclic amine on cytidine [1]. This on-column deprotection enables subsequent conjugation with NHS esters, isothiocyanates, or sulfonyl chlorides directly at the N4-position, generating site-specifically labeled oligonucleotide probes in a single work-flow. The orthogonal stability of the DMTr and TBDMS groups under hydrogenolysis conditions makes this sequential deprotection–conjugation strategy uniquely feasible with the N4-benzyl compound [2]. This application extends the N4-deprotection orthogonality evidence from Section 3, Evidence Item 2, into a productive derivatization scenario.

Application
Selection Property
Validation Focus
Oligonucleotides with alkali-labile modifications
Mild N4-benzyl removal avoids ammonia damage
Retain fluorophore, biotin, or photocleavable linker integrity
2'-Modified RNA synthesis
Free 2'-OH with 3'-OTBDMS protection
Regioisomeric purity and modification efficiency at 2'-position
Large-scale oligonucleotide synthesis
Fast DMTr detritylation kinetics
Reduced cumulative acid exposure and depurination; higher FLP yield
N4-functionalized probes and conjugates
Orthogonal N4-Bn stability under DMTr/TBDMS conditions
On-support selective N4 conjugation without side reactions
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